(2-Bromo-6-fluorophenyl)methanethiol
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Overview
Description
(2-Bromo-6-fluorophenyl)methanethiol is an organosulfur compound characterized by the presence of bromine and fluorine atoms on a benzene ring, with a methanethiol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-fluorophenyl)methanethiol typically involves the bromination and fluorination of a benzene ring followed by the introduction of a methanethiol group. One common method involves the use of 2-bromo-6-fluorotoluene as a starting material. The synthetic route includes bromination, hydrolysis, oxidation, and Sommlet reactions . For example, using HBr/H2O2 as a brominating agent can yield 2-bromo-6-fluorobenzyl bromide with a high yield of 90.3% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-fluorophenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydride (NaH) in solvents like N,N-dimethylformamide (DMF) are used for substitution reactions
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dehalogenated products.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(2-Bromo-6-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- (2-Fluorophenyl)methanethiol
- (2-Bromo-4-fluorophenyl)methanethiol
- (2-Bromo-6-fluorotoluene)
Comparison: (2-Bromo-6-fluorophenyl)methanethiol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6BrFS |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2-bromo-6-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |
InChI Key |
FPIHYAOTFLVJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CS)F |
Origin of Product |
United States |
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